1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
Overview
Description
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes an oxadiazole ring, making it a valuable building block in various chemical syntheses .
Preparation Methods
The synthesis of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid typically involves the reaction of ethoxymethyl hydrazine with ethyl chloroacetate to form the oxadiazole ring. This intermediate is then reacted with ethan-1-amine to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .
Chemical Reactions Analysis
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol.
Scientific Research Applications
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid can be compared with other oxadiazole-containing compounds, such as:
1,3,4-Oxadiazole-2-thiol: Known for its antimicrobial properties.
1,3,4-Oxadiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
1,3,4-Oxadiazole-2-amine: Investigated for its potential anticancer activity. The uniqueness of this compound lies in its ethoxymethyl and ethan-1-amine substituents, which provide distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2.C2H2O4/c1-3-11-4-6-9-10-7(12-6)5(2)8;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFOIZIYNOQJHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN=C(O1)C(C)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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